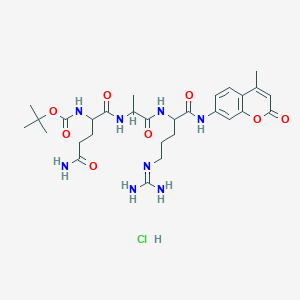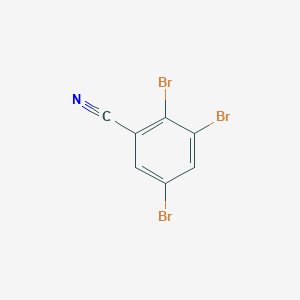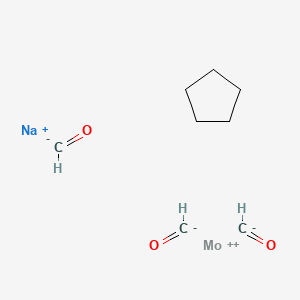
3-(Naphthalen-2-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: While specific synthetic methods may vary, one common approach involves the condensation of 2-naphthaldehyde with acetaldehyde under acidic conditions.
Reaction Conditions: Acid-catalyzed reactions typically occur in solvents like ethanol or acetic acid.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactivity: 3-(Naphthalen-2-yl)acrylaldehyde can undergo various reactions
Common Reagents and Conditions: Reactions involve typical reagents such as oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: These reactions lead to products like alcohols, carboxylic acids, or substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers use 3-(Naphthalen-2-yl)acrylaldehyde as a building block for more complex molecules due to its versatile reactivity.
Biology: It may serve as a fluorescent probe or be incorporated into biomolecules for labeling studies.
Medicine: Investigations explore its potential as a drug scaffold or targeting agent.
Industry: Limited industrial applications exist, but its role in specialty chemicals warrants further exploration.
Mecanismo De Acción
- The precise mechanism by which this compound exerts effects depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or signaling pathways.
Comparación Con Compuestos Similares
Uniqueness: 3-(Naphthalen-2-yl)acrylaldehyde’s uniqueness lies in its combination of an acrylaldehyde group with a naphthalene ring.
Similar Compounds: While no direct analogs are widely known, related compounds include other aldehydes, naphthalenes, and acrylates.
Propiedades
Fórmula molecular |
C13H10O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(E)-3-naphthalen-2-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H/b4-3+ |
Clave InChI |
LGDJTQJRMBMCIS-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)/C=C/C=O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)




![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)



![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)
